molecular formula C10H8O4 B261920 6,7-dihydroxy-3-methyl-2H-chromen-2-one

6,7-dihydroxy-3-methyl-2H-chromen-2-one

Katalognummer: B261920
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: AUKPTCDSMZHDDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydroxy-3-methyl-2H-chromen-2-one is a coumarin derivative of significant interest in pharmacological and biochemical research. The 6,7-dihydroxy (catechol) motif on the coumarin scaffold is a key structural feature associated with potent biological activity . Research on closely related compounds, particularly 6,7-dihydroxycoumarin (esculetin), indicates potential research applications for this class of molecules in several areas. In oncology research, catechol-containing coumarins have been investigated as potential inhibitors of anti-apoptotic proteins like Mcl-1, a validated target in cancer therapy that allows cancer cells to evade cell death and contributes to chemoresistance . Furthermore, coumarin derivatives have demonstrated abilities to induce apoptosis and exhibit selective cytotoxicity against various cancer cell lines, including gliomas . The core coumarin structure is also known for its antioxidant properties, primarily attributed to its free radical scavenging effects, making derivatives of interest in studies related to oxidative stress . Additionally, coumarins as a class exhibit a broad spectrum of antimicrobial properties, showing promise in research aimed at discovering new antibacterial and antifungal agents . The structural modifications on the core esculetin scaffold, such as the introduction of a methyl group at the 3-position, are a subject of ongoing exploration to optimize potency and understand structure-activity relationships (SAR) for the development of novel research tools and therapeutic leads .

Eigenschaften

Molekularformel

C10H8O4

Molekulargewicht

192.17 g/mol

IUPAC-Name

6,7-dihydroxy-3-methylchromen-2-one

InChI

InChI=1S/C10H8O4/c1-5-2-6-3-7(11)8(12)4-9(6)14-10(5)13/h2-4,11-12H,1H3

InChI-Schlüssel

AUKPTCDSMZHDDA-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=C(C=C2OC1=O)O)O

Kanonische SMILES

CC1=CC2=CC(=C(C=C2OC1=O)O)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key structural analogues differ in substituent positions, functional groups, and oxidation states. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Coumarin Derivatives
Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
6,7-Dihydroxy-3-methyl-2H-chromen-2-one Not provided 6-OH, 7-OH, 3-CH₃ C₁₀H₈O₄* 192.17* Target compound; methyl at C3
6,7-Dihydroxy-4-methyl-2H-chromen-2-one 529-84-0 6-OH, 7-OH, 4-CH₃ C₉H₆O₄ 178.14 Positional isomer (methyl at C4)
6,7-Dihydroxy-2H-chromen-2-one 305-01-1 6-OH, 7-OH C₉H₆O₄ 178.14 Parent compound (no methyl)
Scoparone (6,7-Dimethoxy-2H-chromen-2-one) 120-08-1 6-OCH₃, 7-OCH₃ C₁₁H₁₀O₄ 206.19 Methoxy groups enhance lipophilicity
5,6,7-Trihydroxy-2H-chromen-2-one 16574-13-3 5-OH, 6-OH, 7-OH C₉H₆O₅ 194.14 Increased polarity (three OH groups)

*Note: Values marked with * are inferred from structural analysis due to lack of direct evidence.

Physicochemical Properties

  • Polarity and Solubility :

    • The hydroxyl groups in this compound increase water solubility compared to methoxy analogues like Scoparone. However, the 3-methyl group reduces solubility relative to the parent compound (305-01-1).
    • The trihydroxy derivative (16574-13-3) exhibits higher polarity (logP = 0.39) than the dihydroxy target compound.
  • Thermal Stability :

    • Scoparone’s methoxy groups confer higher thermal stability, whereas hydroxylated coumarins may degrade at elevated temperatures due to oxidative susceptibility.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the molecular structure of 6,7-dihydroxy-3-methyl-2H-chromen-2-one?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, particularly focusing on the hydroxyl (OH) and methyl groups. Infrared (IR) spectroscopy can verify hydroxyl and carbonyl stretching frequencies (~3200–3600 cm⁻¹ for OH, ~1700 cm⁻¹ for lactone C=O). Mass spectrometry (MS) confirms molecular weight via molecular ion peaks. Cross-validate with computational tools (e.g., density functional theory, DFT) to predict spectroscopic profiles .

Q. What are standard protocols for synthesizing this compound?

  • Methodological Answer : A common route involves Pechmann condensation: refluxing resorcinol derivatives with β-keto esters (e.g., methyl acetoacetate) in acidic conditions (H₂SO₄ or HCl). Optimize temperature (70–90°C) and reaction time (4–6 hours) to maximize yield. Purify via column chromatography using ethyl acetate/hexane gradients. Monitor reaction progress with thin-layer chromatography (TLC) .

Q. How can researchers assess the compound’s preliminary bioactivity?

  • Methodological Answer : Screen for antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. For antimicrobial testing, employ broth microdilution against Gram-positive/negative bacteria. Use IC₅₀ values in cytotoxicity assays (e.g., MTT assay on cancer cell lines). Always include positive controls (e.g., ascorbic acid for antioxidants) and triplicate trials to ensure reproducibility .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding network?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine absolute configuration and intermolecular interactions. Refine data using SHELXL (for small molecules) to model hydrogen bonds between hydroxyl groups and adjacent oxygen atoms. Compare with DFT-optimized geometries to validate lattice packing .

Q. What strategies address contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct meta-analysis of existing literature, focusing on variables like assay conditions (pH, solvent), cell line specificity, and purity (>95% by HPLC). Reproduce key studies under controlled conditions. Use multivariate statistical tools (e.g., PCA) to identify confounding factors .

Q. How can reaction conditions be optimized to improve regioselectivity during derivatization (e.g., methylation of hydroxyl groups)?

  • Methodological Answer : Use protecting groups (e.g., acetyl for hydroxyls) to direct methylation to specific positions. Screen solvents (DMF vs. THF) and catalysts (K₂CO₃ vs. NaH) under inert atmospheres. Monitor regioselectivity via LC-MS and 2D NMR (e.g., HSQC). Reaction kinetics can be modeled using Arrhenius plots to identify optimal temperatures .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic structures of target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Combine with QSAR (quantitative structure-activity relationship) models to correlate substituent effects with activity .

Data Analysis & Reproducibility

Q. How should researchers handle discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer : Re-examine solvent effects in computational models (e.g., include implicit solvation via COSMO). For NMR, ensure proper referencing (TMS) and shimming. Cross-check with solid-state NMR if crystallinity is suspected to influence results. Report deviations as systematic errors .

Q. What quality control measures ensure batch-to-batch consistency in synthesized compounds?

  • Methodological Answer : Implement HPLC-PDA (photodiode array) to verify purity (>98%) and detect trace impurities. Use differential scanning calorimetry (DSC) to confirm melting point consistency. Maintain detailed records of synthetic parameters (e.g., reagent lot numbers, humidity levels) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.